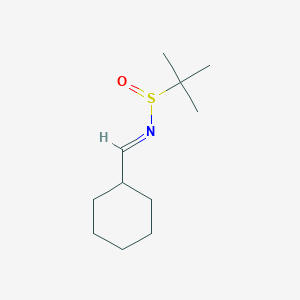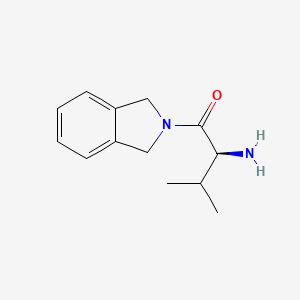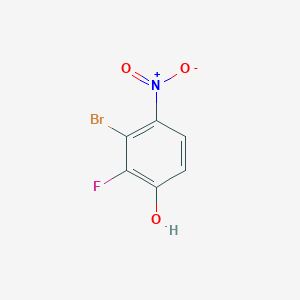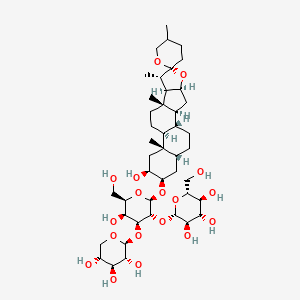
Schidigerasaponin F1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La schidigerasaponin F1 est une saponine stéroïdienne, une classe de composés organiques caractérisés par leur structure, qui comprend une fraction stéroïdienne aglycone. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent présents dans les plantes. La this compound, en particulier, est dérivée de la plante Yucca schidigera .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la schidigerasaponin F1 implique généralement l'extraction de la Yucca schidigera. Le processus comprend plusieurs techniques chromatographiques pour isoler le composé. La matière végétale est d'abord soumise à une extraction à l'éthanol, suivie d'une chromatographie sur colonne utilisant du gel de silice et d'autres matériaux pour purifier le composé .
Méthodes de production industrielle
La production industrielle de la this compound implique une extraction à grande échelle de la Yucca schidigera. Le processus est similaire à l'extraction en laboratoire mais à plus grande échelle, garantissant la pureté et la cohérence du composé. L'utilisation de techniques chromatographiques avancées et de chromatographie liquide haute performance (HPLC) est courante dans les environnements industriels .
Analyse Des Réactions Chimiques
Types de réactions
La schidigerasaponin F1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé pour différentes applications.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la this compound comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les conditions de ces réactions varient, mais elles impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir des réactions de la this compound dépendent du type de réaction. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Ces produits sont souvent utilisés dans des recherches et des applications ultérieures .
Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l'étude des saponines stéroïdiennes et de leurs propriétés chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec les membranes cellulaires. Le composé forme des complexes avec le cholestérol dans les membranes cellulaires, affectant leur perméabilité. Cette interaction est considérée comme responsable de ses activités anti-inflammatoires et anti-protozoaires. Les cibles moléculaires comprennent les molécules de cholestérol dans les membranes cellulaires, conduisant à la lyse cellulaire et à d'autres effets .
Applications De Recherche Scientifique
Schidigerasaponin F1 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their chemical properties.
Mécanisme D'action
The mechanism of action of Schidigerasaponin F1 involves its interaction with cell membranes. The compound forms complexes with cholesterol in cell membranes, affecting their permeability. This interaction is believed to be responsible for its anti-inflammatory and anti-protozoal activities. The molecular targets include cholesterol molecules in cell membranes, leading to cell lysis and other effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Schidigerasaponin B1
- Talinumoside 1
- Yuccaols (A, B, C, D et E)
Unicité
La schidigerasaponin F1 est unique en raison de sa structure spécifique et de la présence d'une fraction stéroïdienne aglycone. Cette structure confère des activités biologiques distinctes, ce qui la rend précieuse dans diverses applications de recherche et industrielles. Comparée à d'autres composés similaires, la this compound a montré des résultats prometteurs dans les études anti-inflammatoires et anti-arthritiques .
Propriétés
Numéro CAS |
266998-42-9 |
|---|---|
Formule moléculaire |
C44H72O18 |
Poids moléculaire |
889.0 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H72O18/c1-18-7-10-44(56-16-18)19(2)30-27(62-44)12-23-21-6-5-20-11-26(24(47)13-43(20,4)22(21)8-9-42(23,30)3)57-41-38(61-40-36(54)34(52)32(50)28(14-45)58-40)37(33(51)29(15-46)59-41)60-39-35(53)31(49)25(48)17-55-39/h18-41,45-54H,5-17H2,1-4H3/t18?,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1 |
Clé InChI |
CZBXLGUXHJJJMB-TWHNOHTISA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)O[C@]19CCC(CO9)C |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


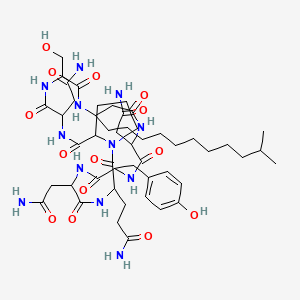
![3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12297098.png)
![Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12297105.png)
![cyclo[DL-Leu-DL-Leu-DL-Pro-DL-Pro-DL-Phe-DL-Phe-DL-Leu-DL-Val-DL-xiIle]](/img/structure/B12297113.png)
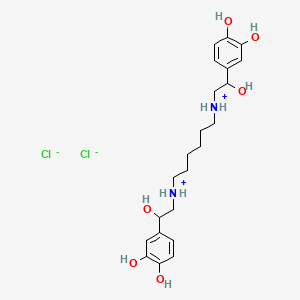
![(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B12297139.png)
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)
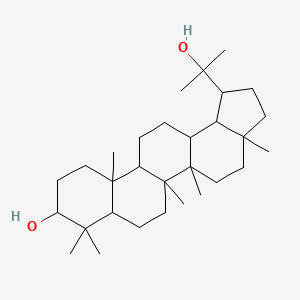
![2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride](/img/structure/B12297154.png)
![Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12297159.png)
![4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine](/img/structure/B12297174.png)
